molecular formula C12H10BrClN2O2S B10967492 N-(5-bromopyridin-2-yl)-1-(4-chlorophenyl)methanesulfonamide

N-(5-bromopyridin-2-yl)-1-(4-chlorophenyl)methanesulfonamide

Cat. No.: B10967492
M. Wt: 361.64 g/mol
InChI Key: RGHPSBUMZXPMDA-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)(4-CHLOROPHENYL)METHANESULFONAMIDE is a chemical compound known for its unique structure and properties It consists of a pyridyl group substituted with a bromine atom at the 5-position and a chlorophenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDYL)(4-CHLOROPHENYL)METHANESULFONAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-pyridine and 4-chlorobenzene.

    Formation of Intermediate: The 5-bromo-2-pyridine undergoes a reaction with a suitable sulfonyl chloride reagent to form an intermediate sulfonamide.

    Coupling Reaction: The intermediate is then coupled with 4-chlorobenzene under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature Control: Maintaining specific temperatures to favor the desired reaction pathway.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDYL)(4-CHLOROPHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

N-(5-BROMO-2-PYRIDYL)(4-CHLOROPHENYL)METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-BROMO-2-PYRIDYL)(4-CHLOROPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • N-(4-Bromo-phenyl)-2-chloro-benzamide
  • Glucagon Receptor Antagonist II

Uniqueness

N-(5-BROMO-2-PYRIDYL)(4-CHLOROPHENYL)METHANESULFONAMIDE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical properties

Properties

Molecular Formula

C12H10BrClN2O2S

Molecular Weight

361.64 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-1-(4-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C12H10BrClN2O2S/c13-10-3-6-12(15-7-10)16-19(17,18)8-9-1-4-11(14)5-2-9/h1-7H,8H2,(H,15,16)

InChI Key

RGHPSBUMZXPMDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NC2=NC=C(C=C2)Br)Cl

Origin of Product

United States

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